molecular formula C20H35NO16 B12839099 4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose

4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose

Cat. No.: B12839099
M. Wt: 545.5 g/mol
InChI Key: RJTOFDPWCJDYFZ-UIAZBTQNSA-N
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Description

4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose is a complex oligosaccharide. It is composed of glucose, galactose, and N-acetylgalactosamine units. This compound is significant in glycobiology, where it is studied for its role in various biological processes, including cell-cell recognition and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose typically involves multiple steps. One common method includes the use of glycosyl donors and acceptors. For instance, the synthesis can start with the preparation of 2-acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate, which is then reacted with a suitable glycosyl acceptor under specific conditions . The reaction often requires the presence of a promoter such as silver triflate .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the formation of glycosidic bonds. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as periodate.

    Reduction: Sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halide ions can promote glycosidation reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose involves its interaction with specific receptors on cell surfaces. These interactions can trigger signaling pathways that regulate various cellular functions. The compound’s molecular targets include glycan-binding proteins such as lectins .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H35NO16

Molecular Weight

545.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18-,19+,20-/m0/s1

InChI Key

RJTOFDPWCJDYFZ-UIAZBTQNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O

Origin of Product

United States

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